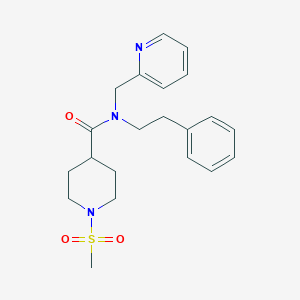
1-(methylsulfonyl)-N-phenethyl-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methylsulfonyl)-N-phenethyl-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide, also known as MPMP, is a compound that has gained significant attention in the scientific community due to its potential applications in research. MPMP is a piperidine-based compound that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 1-(methylsulfonyl)-N-phenethyl-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin. This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission. 1-(methylsulfonyl)-N-phenethyl-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide has also been shown to bind to the dopamine transporter, which further enhances the inhibition of dopamine reuptake.
Biochemical and Physiological Effects:
1-(methylsulfonyl)-N-phenethyl-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, leading to enhanced neurotransmission. 1-(methylsulfonyl)-N-phenethyl-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide has also been shown to increase the release of acetylcholine, which is a neurotransmitter that plays a crucial role in learning and memory. 1-(methylsulfonyl)-N-phenethyl-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide has also been shown to have anxiolytic and antidepressant effects.
Advantages and Limitations for Lab Experiments
1-(methylsulfonyl)-N-phenethyl-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of dopamine, norepinephrine, and serotonin reuptake, making it a useful tool for studying the role of these neurotransmitters in various physiological and behavioral processes. However, 1-(methylsulfonyl)-N-phenethyl-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide also has some limitations. It has a short half-life, which makes it difficult to use in long-term experiments. 1-(methylsulfonyl)-N-phenethyl-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide is also a relatively new compound, and its long-term effects are not yet fully understood.
Future Directions
There are several future directions for the research on 1-(methylsulfonyl)-N-phenethyl-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide. One potential direction is the investigation of its potential therapeutic applications in various neurological disorders, such as depression, anxiety, and ADHD. Another direction is the study of its long-term effects on the brain and behavior. Further research is also needed to fully understand the mechanism of action of 1-(methylsulfonyl)-N-phenethyl-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide and its interactions with other neurotransmitter systems. Additionally, the development of new and improved synthesis methods for 1-(methylsulfonyl)-N-phenethyl-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide could lead to its wider use in scientific research.
Conclusion:
In conclusion, 1-(methylsulfonyl)-N-phenethyl-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide is a piperidine-based compound that has shown potential applications in scientific research, particularly in the field of neuroscience. 1-(methylsulfonyl)-N-phenethyl-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide inhibits the reuptake of dopamine, norepinephrine, and serotonin, leading to enhanced neurotransmission. 1-(methylsulfonyl)-N-phenethyl-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on 1-(methylsulfonyl)-N-phenethyl-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide, including its potential therapeutic applications, its long-term effects on the brain and behavior, and the development of new and improved synthesis methods.
Synthesis Methods
1-(methylsulfonyl)-N-phenethyl-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide has been synthesized using various methods, including the reaction of piperidine with 2-chloromethylpyridine, followed by the reaction with N-phenethyl-4-piperidone and methylsulfonyl chloride. Another method involves the reaction of 2-chloromethylpyridine with N-phenethyl-4-piperidone, followed by the reaction with piperidine and methylsulfonyl chloride. The synthesis of 1-(methylsulfonyl)-N-phenethyl-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide has also been achieved using other methods, such as the reaction of N-phenethyl-4-piperidone with 2-chloromethylpyridine, followed by the reaction with piperidine and methylsulfonyl chloride.
Scientific Research Applications
1-(methylsulfonyl)-N-phenethyl-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide has shown potential applications in scientific research, particularly in the field of neuroscience. 1-(methylsulfonyl)-N-phenethyl-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide has been shown to inhibit the reuptake of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a crucial role in various physiological and behavioral processes. This property of 1-(methylsulfonyl)-N-phenethyl-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide makes it a potential candidate for the treatment of various neurological disorders, such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
properties
IUPAC Name |
1-methylsulfonyl-N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-28(26,27)24-15-11-19(12-16-24)21(25)23(17-20-9-5-6-13-22-20)14-10-18-7-3-2-4-8-18/h2-9,13,19H,10-12,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXYBUIMZPDBCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(methylsulfonyl)-N-phenethyl-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-Ethylbenzoyl)-5-[(2-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B3007646.png)
![4-(Benzylthio)-2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3007647.png)
![N-(4-fluorophenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3007648.png)
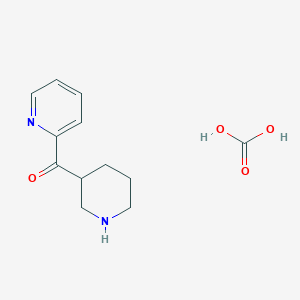
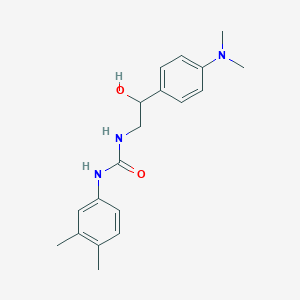
![N-[(2-Chloro-6-imidazol-1-ylphenyl)methyl]prop-2-enamide](/img/structure/B3007651.png)
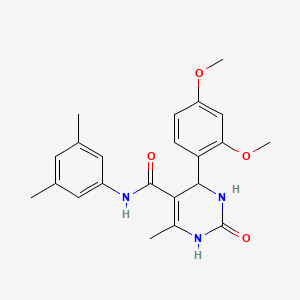
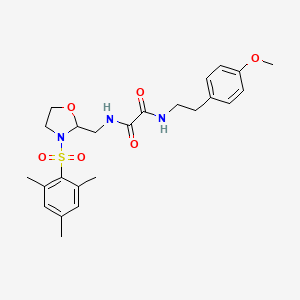
![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B3007656.png)



![2-[(3-Bromo-4-methoxyphenyl)methylene]-6-hydroxybenzo[b]furan-3-one](/img/structure/B3007664.png)
